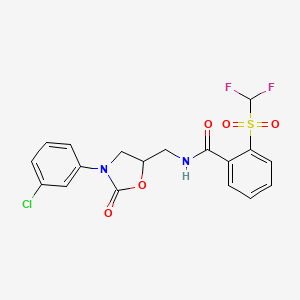

![molecular formula C22H22N4O4S B2515562 N-(2H-1,3-苯并二氧杂环戊烯-5-基)-4-[5-(2-甲氧基苯基)-1,3,4-噻二唑-2-基]哌啶-1-甲酰胺 CAS No. 1170578-95-6](/img/structure/B2515562.png)

N-(2H-1,3-苯并二氧杂环戊烯-5-基)-4-[5-(2-甲氧基苯基)-1,3,4-噻二唑-2-基]哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

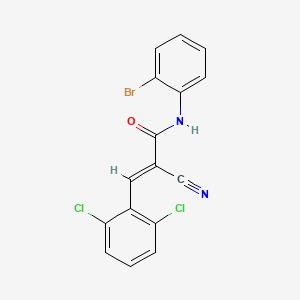

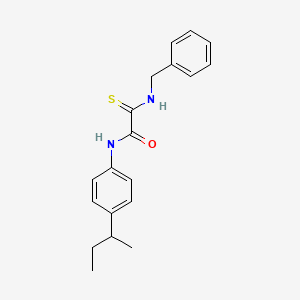

The compound , N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide, appears to be a complex molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses benzyloxyphenyl piperidine-4-carboxamides and their role as inhibitors of platelet aggregation and blood coagulation enzymes, which suggests that the compound might also interact with similar biological targets . The second paper describes the synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives of piperazinyl quinolones, indicating that the thiadiazolyl and piperidine components of the compound may contribute to antibacterial properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,3,4-thiadiazol ring, the attachment of the methoxyphenyl group, and the linkage of the benzo[d][1,3]dioxol-5-yl moiety to the piperidine nucleus. The papers provided do not detail the synthesis of the exact compound but do offer a glimpse into the synthesis of related structures. For example, the synthesis of benzyloxy anilides of nipecotic and isonipecotic acids as described in the first paper could provide a blueprint for the synthesis of the piperidine-4-carboxamide core of the compound . Similarly, the second paper's discussion on the synthesis of benzylthio-1,3,4-thiadiazol-2-yl derivatives could inform the synthesis of the thiadiazol component of the compound .

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a piperidine ring linked to a carboxamide group, with a 1,3,4-thiadiazol ring attached to the nitrogen of the piperidine. The presence of a benzo[d][1,3]dioxol-5-yl group and a methoxyphenyl group would add to the complexity of the molecule. The steric and electronic effects of these groups would likely influence the compound's binding affinity to biological targets, as seen in the first paper where the position and substitution of the benzyloxy group affected the potency of the inhibitors .

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The carboxamide group could be involved in hydrogen bonding, while the thiadiazol ring might participate in aromatic stacking interactions. The methoxy group could act as an electron donor, potentially affecting the compound's reactivity. The papers do not provide specific reactions for this compound, but the antibacterial activity discussed in the second paper suggests that the thiadiazolyl group plays a significant role in the compound's bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the benzo[d][1,3]dioxol-5-yl group could contribute to the lipophilicity of the compound, as seen in the first paper where lipophilicity was a factor in the antiplatelet potency of the compounds . The compound's solubility, melting point, and stability would be influenced by the interplay of its functional groups and overall molecular architecture. The antibacterial activity of related thiadiazolyl derivatives, as mentioned in the second paper, suggests that the compound might also exhibit such properties, depending on the nature of its substituents .

科学研究应用

抗精神病药物

抗菌活性

抗癌潜力

神经保护作用

抗炎特性

镇痛和抗焦虑作用

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c1-28-17-5-3-2-4-16(17)21-25-24-20(31-21)14-8-10-26(11-9-14)22(27)23-15-6-7-18-19(12-15)30-13-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEXFFDDDMSDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

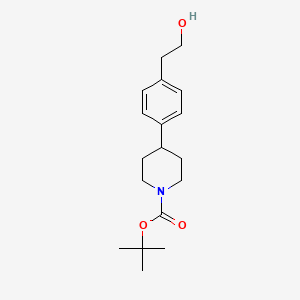

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

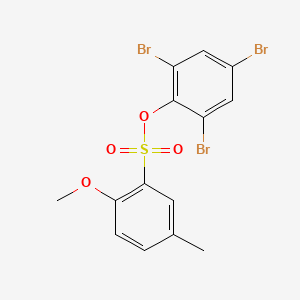

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)

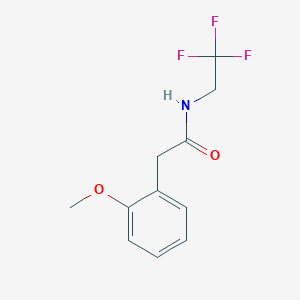

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

![2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline](/img/structure/B2515502.png)